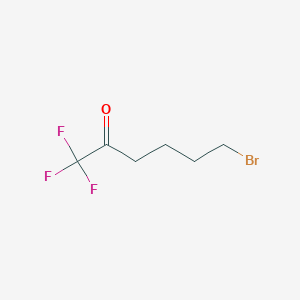![molecular formula C13H19NO2 B12598235 Ethyl 4-[2-(dimethylamino)ethyl]benzoate CAS No. 910044-15-4](/img/structure/B12598235.png)
Ethyl 4-[2-(dimethylamino)ethyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[2-(dimethylamino)ethyl]benzoate, also known as Ethyl 4-dimethylaminobenzoate, is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid and is commonly used in various industrial and scientific applications. This compound is known for its role as a photoinitiator in polymer chemistry and its use in the synthesis of other organic compounds .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-[2-(dimethylamino)ethyl]benzoate can be synthesized through the esterification of 4-(dimethylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a solvent such as toluene or methanol, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .
化学反応の分析
Types of Reactions
Ethyl 4-[2-(dimethylamino)ethyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed
Major Products Formed
Oxidation: 4-(dimethylamino)benzoic acid.
Reduction: 4-(dimethylamino)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used
科学的研究の応用
Ethyl 4-[2-(dimethylamino)ethyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of UV-curable coatings and inks
Biology: Employed in cell encapsulation studies due to its photoinitiating properties
Medicine: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various consumer products, including sunscreens and cosmetics, due to its UV-absorbing properties
作用機序
The mechanism of action of Ethyl 4-[2-(dimethylamino)ethyl]benzoate primarily involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The compound’s ability to absorb UV light and generate free radicals makes it effective in various photochemical applications .
類似化合物との比較
Similar Compounds
- Methyl 4-[2-(dimethylamino)ethyl]benzoate
- Butyl 4-[2-(dimethylamino)ethyl]benzoate
- Tetracaine (2-(dimethylamino)ethyl 4-butylaminobenzoate)
Uniqueness
This compound is unique due to its specific ester group, which provides distinct solubility and reactivity properties compared to its methyl and butyl counterparts. Additionally, its effectiveness as a photoinitiator in UV-curable applications sets it apart from other similar compounds .
特性
CAS番号 |
910044-15-4 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
ethyl 4-[2-(dimethylamino)ethyl]benzoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-13(15)12-7-5-11(6-8-12)9-10-14(2)3/h5-8H,4,9-10H2,1-3H3 |
InChIキー |
IBNFIHSLSHMBKC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12598161.png)
![4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide](/img/structure/B12598167.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
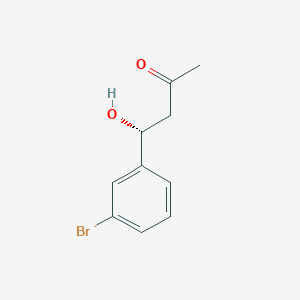
![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)
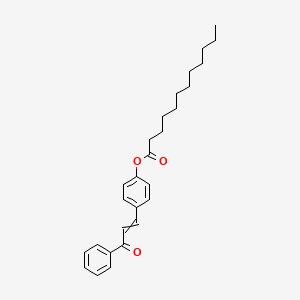
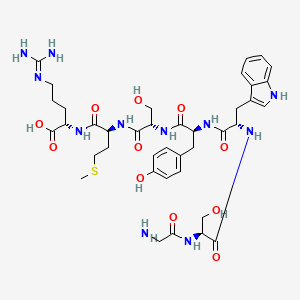
![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
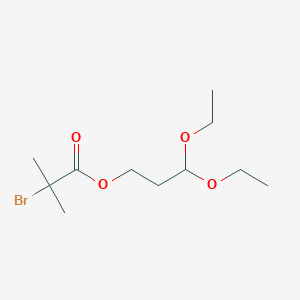
![1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene](/img/structure/B12598219.png)
![Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]-](/img/structure/B12598227.png)
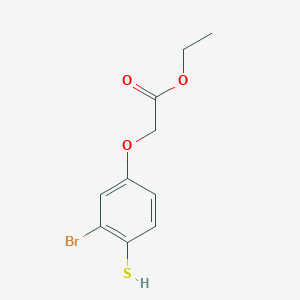
![6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol](/img/structure/B12598236.png)
